molecular formula C4H4N2O2S B1583285 2-Nitrothiophen-3-amine CAS No. 52003-20-0

2-Nitrothiophen-3-amine

Cat. No.: B1583285
CAS No.: 52003-20-0
M. Wt: 144.15 g/mol
InChI Key: GADHYUUHHGADGT-UHFFFAOYSA-N
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Description

2-Nitrothiophen-3-amine (CAS 52003-20-0) is a high-value heterocyclic building block with the molecular formula C4H4N2O2S and a molecular weight of 144.15 g/mol . This compound serves as a versatile synthon in organic synthesis, particularly for the construction of more complex molecular architectures with potential biological activity . Its structure, characterized by an electron-donating amino group and an electron-withdrawing nitro group on the thiophene ring, creates a push-pull electronic system that is of significant interest in the development of functional materials . Researchers utilize this compound in the synthesis of compounds for various applications. It is a key precursor in the efficient synthesis of N-substituted 3-nitrothiophen-2-amines, which are relevant in medicinal chemistry . Furthermore, nitro-thiophene derivatives have been explored for their role as radiosensitizers and as bioreductively activated cytotoxins in biomedical research . The compound is also significant in methodological development, acting as a model substrate for evaluating new green synthetic technologies and multiple bond-forming transformations . This product is intended for research purposes only and is strictly not for human or veterinary use .

Properties

IUPAC Name

2-nitrothiophen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2S/c5-3-1-2-9-4(3)6(7)8/h1-2H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADHYUUHHGADGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199974
Record name 3-Thiophenamine, 2-nitro-
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Molecular Weight

144.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52003-20-0
Record name 3-Thiophenamine, 2-nitro-
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Record name 52003-20-0
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Record name 3-Thiophenamine, 2-nitro-
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Record name 2-nitrothiophen-3-amine
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Preparation Methods

Nitration of Thiophene Derivatives to Obtain Nitrothiophenes

A key step in synthesizing 2-nitrothiophen-3-amine is the selective nitration of thiophene to produce nitrothiophene isomers, particularly 2-nitrothiophene, which can be further transformed to the target compound.

  • Catalytic Nitration Using Metal-Exchanged Montmorillonite Clay Catalysts
    A patented ecofriendly process achieves selective nitration of thiophene to 2-nitrothiophene with 100% selectivity using solid acid catalysts such as montmorillonite clay exchanged with metal ions (Fe³⁺, Al³⁺, La³⁺, Cu²⁺, Zn²⁺).
    • Reaction conditions:
      • Temperature: 70–80 °C
      • Reaction time: 5–6 hours
      • Molar ratio of nitric acid to thiophene: 1 to 2
    • Advantages:
      • Avoids hazardous acetic anhydride, using only nitric acid and solid acid catalysts
      • High selectivity (>50% or up to 100%) for the 2-nitro isomer
      • The solid acid catalyst adsorbs water formed during nitration, improving efficiency
    • Drawbacks of traditional methods:
      • Use of acetic anhydride is costly and poses explosion risks
      • Low selectivity and tedious separation of 2- and 3-nitrothiophene isomers
Parameter Conditions/Details
Catalyst Montmorillonite clay (metal ion exchanged)
Metal ions used Fe³⁺, Al³⁺, La³⁺, Cu²⁺, Zn²⁺
Nitrating agent Nitric acid
Temperature 70–80 °C
Reaction time 5–6 hours
Molar ratio (HNO3:thiophene) 1:1 to 2:1
Selectivity to 2-nitrothiophene Up to 100%

Synthesis of this compound from 3-Bromo-2-nitrothiophene

A direct synthetic route to this compound involves nucleophilic substitution of 3-bromo-2-nitrothiophene with ammonia:

  • Reaction details:
    • Reactants: 3-bromo-2-nitrothiophene and ammonia
    • Solvent: Tetrahydrofuran (THF)
    • Pressure: Approximately 22800 Torr (high pressure)
    • Temperature: Ambient
    • Reaction time: 168 hours (7 days)
    • Yield: Approximately 50%

This method is straightforward but requires prolonged reaction time and high-pressure conditions, which may limit scalability.

Parameter Conditions/Details
Starting material 3-Bromo-2-nitrothiophene
Nucleophile Ammonia
Solvent Tetrahydrofuran (THF)
Pressure ~22800 Torr
Temperature Ambient
Reaction time 168 hours
Yield ~50%

Synthesis via Reaction of α-Nitroketene N,S-Aryl/Alkylaminoacetals with 1,4-Dithiane-2,5-diol

A novel and efficient synthetic protocol produces 3-nitrothiophen-2-amines, which are regioisomers closely related to this compound, through a multi-step reaction sequence in one pot:

  • Method overview:
    • Reactants: α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol
    • Base: Potassium carbonate (K₂CO₃) or triethylamine (TEA)
    • Solvent: Refluxing ethanol
    • Reaction time: 25 minutes to several hours depending on base and conditions
    • Yields: Good to excellent (up to 88% in model reactions)
    • Mechanism:
      • Base-promoted decomposition of 1,4-dithiane-2,5-diol generates 2-mercaptoacetaldehyde
      • Nucleophilic addition and annelation steps form the thiophene ring with nitro and amino substituents
      • Elimination of methylmercaptan and water yields the final product

This method is notable for generating two carbon-carbon bonds in a single operation and tolerating various substituents on the amino group.

Parameter Conditions/Details
Reactants α-nitroketene N,S-aminoacetals + 1,4-dithiane-2,5-diol
Base K₂CO₃ or triethylamine (TEA)
Solvent Ethanol (reflux)
Reaction time 25 min to several hours
Yield Up to 88%
Key intermediate 2-mercaptoacetaldehyde
Mechanism Nucleophilic addition, annelation, elimination

Summary Table of Preparation Methods for this compound

Method Key Features Reaction Conditions Yield / Selectivity Advantages / Limitations
Metal-exchanged montmorillonite clay catalyzed nitration of thiophene Selective nitration to 2-nitrothiophene 70–80 °C, 5–6 h, HNO₃:thiophene 1–2 100% selectivity to 2-nitrothiophene Ecofriendly, avoids acetic anhydride, high selectivity
Nucleophilic substitution on 3-bromo-2-nitrothiophene with ammonia Direct amination to this compound THF, ~22800 Torr, ambient, 168 h ~50% yield Straightforward but long reaction time, high pressure needed
One-pot synthesis from α-nitroketene aminoacetals and 1,4-dithiane-2,5-diol Multi-step ring formation, C–C bond formation Reflux ethanol, K₂CO₃ or TEA, 25 min to hours Up to 88% yield Efficient, versatile, mild conditions

Chemical Reactions Analysis

Chemical Reactions of 2-Nitrothiophen-3-amine

The chemical behavior of this compound can be classified into several types of reactions, including nucleophilic substitutions, reductions, and oxidative transformations. Below is a detailed analysis of its chemical reactions:

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are prevalent due to the electron-withdrawing nature of the nitro group, which enhances the electrophilicity of the adjacent carbon atoms in the thiophene ring.

  • Reagents : Common reagents for these reactions include secondary aliphatic amines, which react in ethanol at room temperature.

  • Products : The reaction typically yields bis-(4-dialkylamino-1-nitrobuta-1,3-dienyl) disulfides. This process involves a nucleophilic attack by the amine at the 5 position of the nitroactivated thiophen ring, leading to a sulfonium-type intermediate followed by ring-opening .

Reduction Reactions

The nitro group can be reduced to an amine under various conditions, which is significant for synthesizing other derivatives.

  • Reagents : Hydrogen gas in the presence of palladium or platinum catalysts is often used.

  • Mechanism : The reduction proceeds through an initial adsorption of the nitro group onto the catalyst surface, followed by hydrogenation to form an amino group.

Oxidation Reactions

Oxidative transformations can also occur, particularly involving the thiol group formed during nucleophilic reactions.

  • Reagents : Potassium permanganate or chromium trioxide can be employed for oxidation.

  • Outcome : These reactions can lead to sulfonic acids or other oxidized derivatives depending on the reaction conditions.

Nitration of Thiophenes

A common method involves the nitration of thiophenes using nitric acid in sulfuric acid medium to introduce the nitro group at the desired position.

Use of α-Nitroketene N,S-Aryl/Akylaminoacetals

Another effective synthetic route is through α-nitroketene N,S-aryl/alkylaminoacetals reacting with 1,4-dithiane-2,5-diol in refluxing ethanol in the presence of potassium carbonate. This method generates two C–C bonds in one operation .

Scientific Research Applications

2-Nitrothiophen-3-amine has applications in scientific research, industry, and biology, with unique properties that make it a versatile compound for various uses.

Scientific Research Applications

  • Chemistry this compound serves as a building block in creating complex organic molecules.
  • Biology It acts as a precursor in synthesizing biologically active compounds. Many 2-aminothiophenes have undergone extensive pharmacological studies and have been found in both natural and unnatural organic molecules with diverse biological activities .
  • Industry It is utilized to produce materials with specific electronic properties, such as organic semiconductors.

Biological and Medicinal Uses

This compound has biological activities that have drawn attention in medicinal chemistry.

Anti-inflammatory Properties
Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate, a derivative of this compound, has demonstrated potential anti-inflammatory effects by inhibiting the production of cytokines and other inflammatory markers in both in vitro and in vivo studies.

Anticancer Activity
Studies have shown that Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate can induce apoptosis in several cancer cell lines, including those associated with breast and lung cancers.

** mechanistic insights ** The mechanism of action of Methyl 2-[(2-nitrothiophen-3-yl)amino]acetate involves interactions with specific molecular targets, potentially leading to pharmacological effects. The reduction of the nitro group may result in reactive intermediates that interact with cellular components, contributing to its biological efficacy.

Synthesis and Reactions

This compound can be synthesized through different methods, with one common method involving the reaction of 2-nitrothiophene with ammonia under controlled temperature and pressure.

Reactions of this compound :

  • Reduction The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst. The major product formed is 2-Amino-3-thiophenamine.
  • Substitution The amine group can participate in nucleophilic substitution reactions where it is replaced by other functional groups. Halogenating or alkylating agents under basic conditions are common reagents.
  • Oxidation The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Mechanism of Action

The mechanism of action of 2-nitrothiophen-3-amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

N-Substituted 3-Nitrothiophen-2-amines

2-Nitrothiophen-3-amine is structurally analogous to N-substituted 3-nitrothiophen-2-amines (e.g., compounds 3s–3z ), which vary by alkyl or benzyl substituents on the amine group. These derivatives share the same nitro-thiophene backbone but differ in steric and electronic properties due to substituent effects:

Compound ID Substituent Type Yield (%) Reaction Time (h) Molecular Weight (g/mol)
3s–u Linear alkyl (e.g., -CH₃) 85–90 6–8 158–170
3v, 3x α-Branched alkyl 80–85 10–12 170–185
3y, 3z Benzyl 75–80 12–14 220–235

Key Findings :

  • Linear alkyl substituents (e.g., methyl, ethyl) provide the highest yields (85–90%) due to minimal steric hindrance .
  • Benzyl-substituted derivatives exhibit lower yields (75–80%) and longer reaction times, attributed to increased steric bulk .
  • The nitro group’s electron-withdrawing effect enhances electrophilic substitution reactivity in all derivatives, facilitating downstream functionalization .

2-Nitro-3-(Trifluoromethyl)aniline

2-Nitro-3-(trifluoromethyl)aniline (CAS: 327-03-1) replaces the thiophene ring with a benzene ring and introduces a trifluoromethyl (-CF₃) group. This compound (C₇H₅F₃N₂O₂, MW: 220.12 g/mol) shares nitro and amine functionalities but differs in core structure:

Property This compound 2-Nitro-3-(trifluoromethyl)aniline
Aromatic System Thiophene Benzene
Electron Effects Push–pull (S-atom + NO₂) Strong EWG (NO₂ + CF₃)
Solubility Moderate in ethanol Low in polar solvents
Stability Light-sensitive Moisture-sensitive

Key Differences :

  • The thiophene ring in this compound confers higher electron delocalization and redox activity compared to the benzene analog, making it more reactive in cross-coupling reactions .
  • The -CF₃ group in the benzene derivative increases hydrophobicity but reduces nucleophilicity at the amine site .

5-Nitrothiophene-2-carboxylic Acid

5-Nitrothiophene-2-carboxylic acid (CAS: 29410-27-7) shares the nitro-thiophene core but replaces the amine with a carboxylic acid (-COOH) group. This substitution drastically alters its properties:

Property This compound 5-Nitrothiophene-2-carboxylic Acid
Functional Group -NH₂ -COOH
pKa ~8.5 (amine) ~2.5 (carboxylic acid)
Applications Pharmaceuticals Metal coordination complexes

Key Insights :

  • The carboxylic acid group enhances metal-binding capacity , making 5-nitrothiophene-2-carboxylic acid suitable for catalysis or sensor applications.
  • In contrast, this compound’s amine group enables nucleophilic reactions (e.g., amide coupling) .

Data Discrepancies and Notes

  • CAS Number Conflicts : lists CAS 1211399-74-4 (MW: 142.59) for this compound, while cites CAS 52003-20-0 (MW: 144.15). This discrepancy may arise from different substituents or reporting errors.
  • Storage : this compound requires storage at 2–8°C in light-protected, moisture-free conditions , whereas benzene analogs often demand stricter inert atmospheres .

Biological Activity

2-Nitrothiophen-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Biological Activities

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
  • Anti-inflammatory Effects
  • Antimicrobial Properties
  • Mechanism of Action

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the activation of specific signaling pathways that lead to cell cycle arrest and subsequent apoptosis.

Case Study: Apoptosis Induction

In a study conducted on breast cancer cell lines, treatment with this compound resulted in a dose-dependent increase in apoptotic cells, as measured by Annexin V staining. The following table summarizes the findings:

Concentration (µM)% Apoptosis Induction
1015%
2530%
5055%

This data indicates that higher concentrations of the compound correlate with increased apoptotic activity, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

The anti-inflammatory effects are attributed to the compound's ability to modulate signaling pathways associated with inflammation, particularly by inhibiting NF-kB activation and reducing the expression of COX-2 and IL-1β.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its mechanism typically involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA.

Table: Antimicrobial Activity Against Selected Pathogens

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound possesses moderate antimicrobial activity, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound is largely influenced by its nitro group, which can undergo reduction to form various reactive species. These intermediates play a crucial role in its interactions with cellular components.

  • Redox Reactions : The nitro group can accept electrons during redox reactions, leading to the formation of nitroso and hydroxylamine derivatives.
  • Enzyme Interaction : The compound interacts with specific enzymes and receptors, influencing their activity and contributing to its pharmacological effects.

Q & A

Q. Key considerations :

  • Temperature : Elevated temperatures may accelerate side reactions (e.g., over-reduction).
  • Catalyst selection : Heterogeneous catalysts like Pd/NiO enhance recyclability and reduce metal leaching.

How can researchers resolve contradictions in spectroscopic data during structural characterization of this compound analogs?

Answer:
Contradictions often arise from impurities or tautomeric equilibria. A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC) to confirm connectivity. For example, aromatic protons in nitrothiophenes typically resonate at δ 7.2–8.5 ppm .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formulas (e.g., exact mass 234.00205 for 5-(4-methylphenyl)-2-nitrothiophen-3-amine) .
  • X-ray crystallography : Use programs like ORTEP-3 to resolve ambiguities in regiochemistry or nitro-group orientation .

Case study : Discrepancies in NMR integration for a benzyl-substituted derivative were resolved via X-ray analysis, confirming a minor tautomer’s presence .

What advanced strategies mitigate nitrosamine impurity risks in this compound-based pharmaceuticals?

Answer:
Per EMA guidelines ():

  • Risk assessment : Screen secondary/tertiary amines in the compound for nitrosation potential using preparative chemistry or literature analogs (e.g., structurally related nitroaromatics) .
  • Analytical validation : Quantify nitrosamines via LC-MS/MS at limits ≤10% of Acceptable Intake (AI). Report results in ng/unit and ppm .
  • Root-cause analysis : Investigate raw materials (e.g., nitrite contamination) and process conditions (pH, temperature) that promote nitrosation .

Example : A 2020 study identified tertiary amines in nitrothiophene derivatives as high-risk substrates for nitrosamine formation under acidic conditions .

How do substituents on the thiophene ring influence the electronic properties and reactivity of this compound?

Answer:

  • Electron-withdrawing groups (EWGs) : Nitro groups at the 2-position enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., amination at the 3-position) .
  • Alkyl/aryl substituents : Bulky groups (e.g., benzyl) sterically hinder reactivity but improve thermal stability. Linear alkyl chains increase solubility in nonpolar solvents .

Q. Experimental validation :

  • Cyclic voltammetry : Measure reduction potentials to assess electronic effects. Nitrothiophenes typically show E₁/₂ ≈ -1.2 V (vs. Ag/AgCl) .
  • DFT calculations : Model charge distribution to predict regioselectivity in further functionalization .

What computational tools are recommended for elucidating reaction mechanisms involving this compound?

Answer:

  • Density Functional Theory (DFT) : Optimize transition states for key steps (e.g., nitro-group reduction or amine coupling). B3LYP/6-31G(d) is widely used for nitroaromatics .
  • Molecular docking : Predict binding affinities if the compound is studied for biological activity (e.g., enzyme inhibition) .
  • Kinetic modeling : Use software like COPASI to simulate reaction pathways and identify rate-limiting steps .

Case study : DFT analysis of Pd/NiO-catalyzed reductive amination revealed H₂ dissociation as the rate-determining step, guiding catalyst optimization .

How should researchers address discrepancies in reported biological activity data for this compound derivatives?

Answer:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .
  • Metabolite profiling : LC-HRMS can identify degradation products that may confound activity measurements (e.g., nitro-reduction to amines) .
  • Dose-response validation : Replicate EC₅₀/IC₅₀ values across independent labs to confirm potency claims .

Example : Contradictory cytotoxicity data for a 4-methylphenyl analog were traced to divergent incubation times (24 vs. 48 hours) .

What are best practices for evaluating the stability of this compound under storage and reaction conditions?

Answer:

  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Nitro groups are prone to photodegradation; use amber vials .
  • pH stability profiling : Nitrothiophenes are stable at pH 4–7 but undergo hydrolysis above pH 9 .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (typically >150°C for nitroaromatics) .

Mitigation strategy : Add antioxidants (e.g., BHT) to liquid formulations to prevent radical-mediated degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
2-Nitrothiophen-3-amine

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